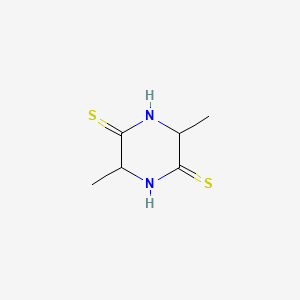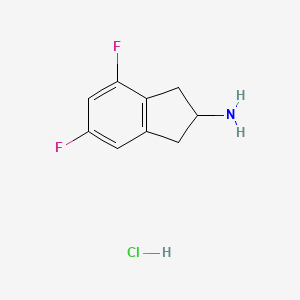
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a derivative of indanamine, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the indane ring. This compound is typically found in solid form and is known for its applications in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves several steps, starting from commercially available precursors. The general synthetic route includes:
Fluorination: Introduction of fluorine atoms at specific positions on the indane ring.
Amination: Conversion of the fluorinated intermediate to the amine derivative.
Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and recrystallization to achieve high purity levels.
Quality Control: Ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the indane ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted indane derivatives with various functional groups.
Applications De Recherche Scientifique
4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting their activity by interacting with the active site.
Modulate Pathways: Affecting signaling pathways involved in cellular processes.
Induce Cellular Responses: Leading to changes in gene expression or protein activity.
Comparaison Avec Des Composés Similaires
- 4,7-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
- 5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1h-inden-1-ylidene)malononitrile
Comparison:
- Structural Differences: The position of fluorine atoms varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Properties: 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C9H10ClF2N |
|---|---|
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
4,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-1-5-2-7(12)4-8(5)9(11)3-6;/h1,3,7H,2,4,12H2;1H |
Clé InChI |
KIUPMYVKYBMDSD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=C(C=C2F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


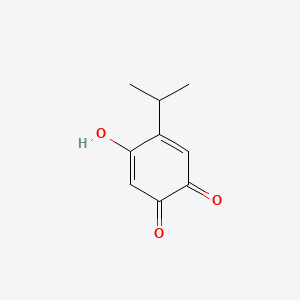

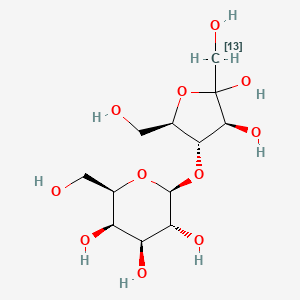

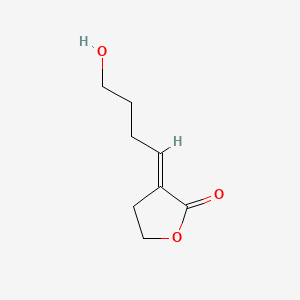
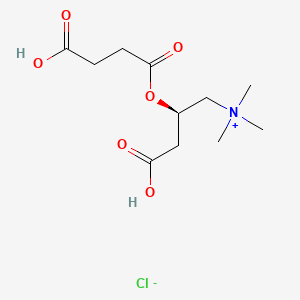

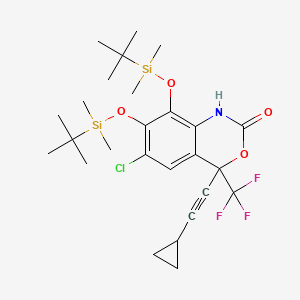



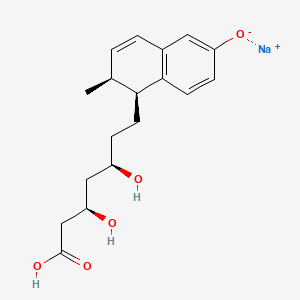
![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
